N-benzyl-4-(2-methoxyethoxy)benzamide
Description
N-Benzyl-4-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a 2-methoxyethoxy substituent at the para position of the benzamide aromatic ring. This structural motif is designed to enhance solubility and bioavailability compared to simpler benzamides, as the ether-linked methoxyethoxy group improves hydrophilicity while maintaining membrane permeability .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
N-benzyl-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-20-11-12-21-16-9-7-15(8-10-16)17(19)18-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) |
InChI Key |
BTUPCMXAQJPJLF-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacokinetic and Physicochemical Properties
- Solubility and Absorption : The 2-methoxyethoxy group enhances aqueous solubility compared to methyl or halogen substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide in ). This aligns with QSAR predictions for improved human oral absorption in BHMB analogs .
- Lipophilicity: The compound’s logP is likely lower than that of long-chain acylated benzamides (e.g., 2-hexadecanoylamino derivatives in ), balancing membrane permeability and metabolic stability .
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